N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide features a triazolopyrazine core substituted with a p-tolyloxy group at position 8 and an acetamide moiety linked to a 5-chloro-2-methylphenyl ring.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-7-16(8-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-11-15(22)6-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWJOMKOQMASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound that integrates multiple functional groups, including a chloro-substituted aromatic ring, a triazole moiety, and an acetamide group. These structural features suggest significant potential for biological activity, particularly in pharmacological contexts.
Structural Overview
This compound contains:
- Chloro-substituted aromatic ring
- Triazole and pyrazine components
- Amide and ketone functional groups
These components are known to play crucial roles in various biological mechanisms. The presence of heterocyclic rings, particularly the triazolo-pyrazine structure, is common in many biologically active molecules.
The biological activity of this compound is likely linked to its potential as a pharmacological agent. Compounds with similar structures have been documented to inhibit various kinases and exhibit anti-cancer properties. For instance, derivatives of triazolo-pyrazine compounds have shown promise as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis .
Biological Activity Data
The following table summarizes the biological activities associated with compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrazole | Contains a pyrazole ring | Antimicrobial properties |
| 7-Amino-[1,2,4]triazolo[4,3-a]pyrazine | Features a triazole and pyrazine | Potential anticancer activity |
| 4-Oxoquinoline | Contains a quinoline structure | Known for anti-inflammatory effects |
These compounds highlight the unique combination of triazole and pyrazine moieties in this compound that may enhance its pharmacological profile compared to others .
Synthesis and Interaction Studies
The synthesis of this compound typically involves several steps aimed at achieving high purity and yield. Interaction studies utilizing molecular docking simulations and cellular assays are essential for understanding how this compound interacts with biological targets .
Comparison with Similar Compounds
Research Implications
- Bioactivity : The p-tolyloxy group in the target compound may enhance binding to kinases or proteases compared to sulfanyl or benzyl substituents.
- Optimization : Chloro-methylphenyl offers a balance of hydrophobicity and steric effects, whereas methoxy/ethoxy groups improve solubility at the cost of permeability.
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